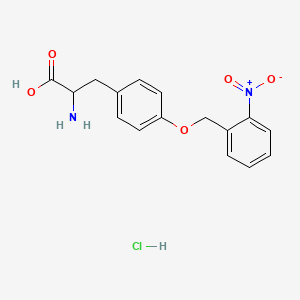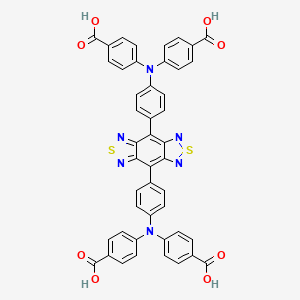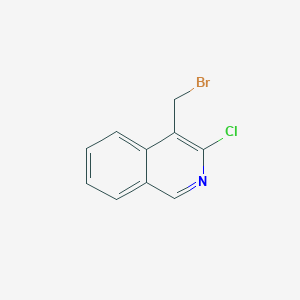![molecular formula C38H60B2N2O4S2 B13656253 7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene is a complex organic compound known for its unique structure and properties. This compound is part of a class of materials that are often used in advanced scientific research, particularly in the fields of organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the complex synthesis process. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Applications De Recherche Scientifique
7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research:
Mécanisme D'action
The mechanism of action of 7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various electronic and photonic processes, making it valuable for applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene stands out due to its unique combination of structural features, which confer distinct electronic and optical properties. These properties make it particularly suitable for advanced applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C38H60B2N2O4S2 |
|---|---|
Poids moléculaire |
694.7 g/mol |
Nom IUPAC |
7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene |
InChI |
InChI=1S/C38H60B2N2O4S2/c1-11-13-15-17-19-21-23-41-27-25-29(39-43-35(3,4)36(5,6)44-39)47-33(27)32-31(41)34-28(42(32)24-22-20-18-16-14-12-2)26-30(48-34)40-45-37(7,8)38(9,10)46-40/h25-26H,11-24H2,1-10H3 |
Clé InChI |
MREPRICPMJSQOL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C4=C(N3CCCCCCCC)C5=C(N4CCCCCCCC)C=C(S5)B6OC(C(O6)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)

![9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)



![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)




![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)


